molecular formula C10H22O2 B2726444 1,9-Decanediol CAS No. 3208-05-7

1,9-Decanediol

Cat. No. B2726444
CAS RN: 3208-05-7
M. Wt: 174.284
InChI Key: BRBMYNGGGPTKKL-UHFFFAOYSA-N
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Description

1,9-Decanediol is a diol that is a derivative of decane, substituted by hydroxy groups at positions 1 and 9 . It is a natural product found in rice root exudates and acts as an effective biological nitrification inhibitor for soil ammonia-oxidizing bacteria and archaea .


Synthesis Analysis

This compound can be synthesized from diols via ring-opening metathesis polymerization . This process involves converting diols into thermosets with tunable properties. A series of diol-derived monomers have been synthesized and characterized . After mixing with a second-generation Grubbs’ catalyst, these liquid monomers polymerize completely in two minutes to form cross-linked structures .


Molecular Structure Analysis

The molecular formula of this compound is C10H22O2 . The molecule contains a total of 33 bonds, including 11 non-H bonds, 8 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Scientific Research Applications

Nitrification Inhibition in Agriculture

  • Biological Nitrification Inhibition : 1,9-Decanediol acts as a biological nitrification inhibitor (BNI), reducing nitrogen losses in agricultural soils. It has shown effectiveness in inhibiting soil nitrification and reducing soil N2O emissions, particularly in acidic soils (Lu et al., 2019).
  • Release Characteristics from Rice Roots : The release of this compound from rice roots is influenced by factors like nitrogen form and concentration, pH, aeration, and bacterial inoculation. This compound is secreted more in the presence of ammonium and low pH, suggesting its role in plant-microbe interactions in the soil (Zhang et al., 2019).

Material Science and Polymer Production

  • Enzymatic Synthesis for Biopolyesters : this compound is used in the enzymatic production of biopolyesters. Its synthesis from renewable fatty acids and subsequent application in creating polymers demonstrates its value in sustainable material science (Lee et al., 2019).
  • Thermochemical Properties : A thermochemical study of 1,10-Decanediol, closely related to this compound, shows its potential in applications where thermal properties are crucial. Understanding its heat capacities and phase transitions is important for material science applications (Li et al., 1999).

Microbial Production and Genetic Engineering

  • Microbial Production of Diols : Genetic engineering strategies have been explored to produce diols like 1,3-Propanediol, indicating a pathway for the microbial production of similar compounds like this compound (Yang et al., 2018).

Additional Applications

  • Solubilization in Micellar Systems : The solubilization of alkanediols, including this compound, in surfactant solutions like sodium dodecyl sulfate has been studied, which is relevant for applications in chemistry and biochemistry (Blokhus et al., 1986).
  • Contaminant Analysis in Pharmaceuticals : Investigation of impurities in pharmaceutical compounds related to this compound highlights the importance of purity analysis in drug development (Philip & Szulczewski, 1980).

Mechanism of Action

1,9-Decanediol acts as a biological nitrification inhibitor. It inhibits the activity of soil ammonia-oxidizing bacteria and archaea, thereby reducing nitrogen loss from agricultural fields . The action mechanisms of this compound are found to only inhibit AMO .

Safety and Hazards

1,9-Decanediol can cause serious eye damage . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this substance . In case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

1,9-Decanediol has been found to promote root growth in Arabidopsis through involvement of ABA and PIN2-mediated auxin signaling . It also holds promise as an effective biological nitrification inhibitor for soil ammonia-oxidizing bacteria and archaea . Future research could focus on further understanding the mechanisms of action of this compound and exploring its potential applications in agriculture .

properties

IUPAC Name

decane-1,9-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBMYNGGGPTKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3208-05-7
Record name decane-1,9-diol
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